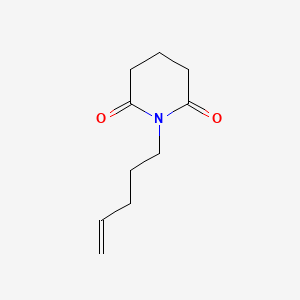
1-Pent-4-enylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pent-4-enylpiperidine-2,6-dione is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a piperidine ring substituted with a pent-4-enyl group and two keto groups at positions 2 and 6. Piperidine derivatives are known for their significant pharmacological and industrial applications, making them valuable in various fields of research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pent-4-enylpiperidine-2,6-dione typically involves the Michael addition and intramolecular nucleophilic substitution processes. One efficient method reported involves using abundant acetates and acrylamides with potassium tert-butoxide as a promoter. This reaction can be performed under solvent-free conditions, providing excellent functional group tolerance and yielding a wide range of piperidine-2,6-diones .
Industrial Production Methods: The industrial production of piperidine-2,6-dione derivatives can be achieved on a kilo-scale using the aforementioned method. This robust protocol allows for the synthesis of various derivatives, including those used in the pharmaceutical industry, such as CRBN ligands and drugs like Aminoglutethimide and Niraparib .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Pent-4-enylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, hydroxyl derivatives, and oxo derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
1-Pent-4-enylpiperidine-2,6-dione has numerous applications in scientific research, including:
Chemistry: It serves as a versatile synthetic intermediate for constructing complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural products.
Medicine: Piperidine derivatives are found in numerous pharmaceuticals, making this compound valuable in drug discovery and development.
Industry: The compound is used in the synthesis of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 1-Pent-4-enylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, piperidine-2,6-dione derivatives have been shown to interact with zinc finger motifs and induce the expression of fetal hemoglobin, making them useful in treating blood disorders .
Comparaison Avec Des Composés Similaires
Piperidine-2,6-dione: A closely related compound with similar structural features and applications.
Aminoglutethimide: A drug that shares the piperidine-2,6-dione core and is used in the treatment of certain cancers.
Niraparib: Another pharmaceutical that contains the piperidine-2,6-dione scaffold and is used in cancer therapy
Uniqueness: 1-Pent-4-enylpiperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and industrial products.
Propriétés
Numéro CAS |
163106-37-4 |
|---|---|
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-pent-4-enylpiperidine-2,6-dione |
InChI |
InChI=1S/C10H15NO2/c1-2-3-4-8-11-9(12)6-5-7-10(11)13/h2H,1,3-8H2 |
Clé InChI |
YDWPJSWVNSNZQW-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCN1C(=O)CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
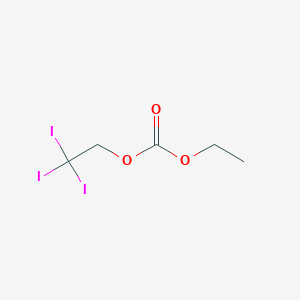
![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
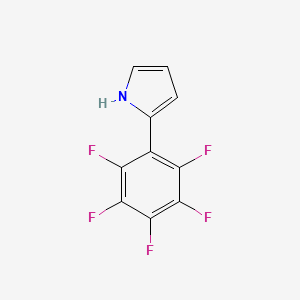
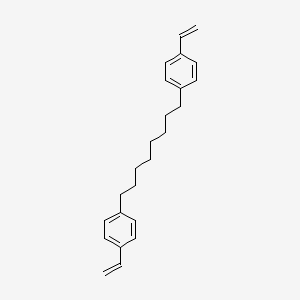

![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

silane](/img/structure/B12556436.png)
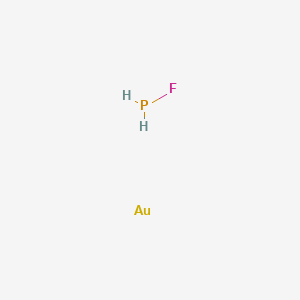
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)


